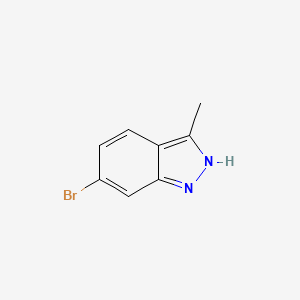

![molecular formula C7H7BrN4 B1288720 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 175965-69-2](/img/structure/B1288720.png)

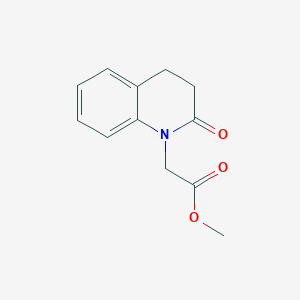

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (8-BMP) is a heterocyclic compound that has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and materials science. 8-BMP has been used as a starting material for the synthesis of a variety of compounds, including the antimalarial drug chloroquine and the anticancer drug vinblastine. 8-BMP has also been used as a building block for the synthesis of a variety of other compounds, such as the anti-inflammatory drug celecoxib and the antifungal drug terbinafine. 8-BMP has also been studied for its potential use in the synthesis of peptides and proteins, as well as its ability to bind to metals and other molecules.

Scientific Research Applications

Organic Chemistry Synthesis

This compound is part of the 1,2,4-triazolo[1,5-a]pyridine family, which can be synthesized from enaminonitriles and benzohydrazides . This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .

Medicinal and Pharmaceutical Chemistry

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Antimicrobial Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antioxidant Potential

Substituted 1,2,4-triazole analogues have been studied for their antioxidant potential .

Antiviral Potential

Substituted 1,2,4-triazole analogues have also been studied for their antiviral potential .

properties

IUPAC Name |

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOCPRWBWBTTLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)N)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.